molecular formula C10H6ClN5S B1436676 3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide CAS No. 1082530-99-1

3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Cat. No. B1436676
M. Wt: 263.71 g/mol
InChI Key: FFVHDMOFYKMDOA-UHFFFAOYSA-N
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Description

The compound “3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide” is a heterocyclic compound . It contains a triazole ring, which is a five-member heterocyclic ring containing three nitrogen and two carbon atoms . This compound is part of a larger family of compounds that have shown therapeutic interest .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of compounds containing a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles has been achieved under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolo[4,5-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide” are not available, similar compounds have been synthesized using Cu (I) catalyzed click reactions .

Scientific Research Applications

Synthesis and Biological Studies

  • Serotonin Receptor Antagonism : A study by Ivachtchenko et al. (2010) synthesized derivatives of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines and evaluated their serotonin 5-HT6 receptor binding affinity and ability to inhibit serotonin's functional cellular responses. One of these derivatives demonstrated high selectivity as a 5-HT6 receptor ligand [Ivachtchenko et al., 2010].

  • Density Functional Theory Study : Mozafari et al. (2016) conducted a study on 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, focusing on Density Functional Theory (DFT) to reveal the regioselectivity of ring closure. This study enhances the understanding of the structural and electronic properties of this class of compounds [Mozafari et al., 2016].

  • Adenosine Receptor Binding : Escher et al. (1991) found that 3-(3-chlorophenyl)-7-(N-cyclopentylamino)-5-methythio-1,2,3-triazolo[4,5-d]pyrimidine exhibited restricted rotation around the CN bond, impacting the orientation of hydrophobic substituents in adenosine receptor ligands [Escher et al., 1991].

  • Antimicrobial Activity : Several studies have explored the synthesis of triazolo[4,5-d]pyrimidin derivatives and evaluated their antimicrobial activities. For instance, Kumar et al. (2009) synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines and found some compounds to exhibit substantial antibacterial activity [Kumar et al., 2009].

  • Heterocyclic Chemistry : Several studies, including those by Repich et al. (2017) and Chen et al. (2008), have focused on the synthesis and characterization of various derivatives of triazolo[4,5-d]pyrimidin, contributing to the field of heterocyclic chemistry and the development of new potential pharmaceutical agents [Repich et al., 2017; Chen et al., 2008].

Future Directions

Future research could focus on further exploring the therapeutic potential of this compound, given the promising biological activity of similar compounds . Additionally, more detailed studies on the compound’s physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

3-(3-chlorophenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5S/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVHDMOFYKMDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C(=S)N=CN3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
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3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
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3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
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3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 5
3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 6
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3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

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